4-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}quinoline -

4-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}quinoline

Catalog Number: EVT-3914838
CAS Number:
Molecular Formula: C21H27N5
Molecular Weight: 349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}quinoline is a synthetic compound that acts as a dopamine D3 receptor antagonist. [] It belongs to the class of piperazine derivatives. While it has been studied for its potential therapeutic applications, this document will focus solely on its scientific research applications.

Mechanism of Action

4-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}quinoline acts as a dopamine D3 receptor antagonist. [] This means it binds to the D3 receptor and blocks the actions of dopamine at this receptor subtype.

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

2-(Diethylamino)acetamide (25)

    Compound Description: Designated as "compound 25" in the relevant study, this molecule emerged as a potential antipsychotic candidate. [] It demonstrated efficacy in reducing spontaneous locomotion in mice without inducing ataxia and selectively inhibited conditioned avoidance in both rat and monkey models. [] Importantly, compound 25 did not cause dystonic movements in haloperidol-sensitized cebus monkeys, a primate model often employed to assess extrapyramidal side effects associated with antipsychotic drugs. [] Further studies suggest that its mechanism of action doesn't involve dopamine receptor binding or alteration of striatal dopamine metabolism. []

    Relevance: This compound, alongside 4-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}quinoline, belongs to a series of compounds investigated for their potential antipsychotic effects. [] Their inclusion highlights a research focus on identifying novel antipsychotics with improved safety profiles and potentially distinct mechanisms of action compared to traditional dopamine receptor antagonists.

2-[[3-(2-Methyl-1-piperidinyl)propyl]-amino]acetamide (38)

    Compound Description: Referred to as "compound 38" in the study, this molecule is structurally similar to compound 25 and exhibits comparable antipsychotic-like effects in preclinical models. [] These effects include reduced spontaneous locomotion in mice without ataxia and selective inhibition of conditioned avoidance in rats and monkeys. [] Notably, compound 38 also lacks the liability of inducing dystonic movements in haloperidol-sensitized cebus monkeys, suggesting a favorable side effect profile. [] Like compound 25, its mechanism of action is thought to be nondopaminergic, as it doesn't bind to dopamine receptors or influence striatal dopamine levels. []

    Relevance: Compounds 38 and 4-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}quinoline are part of a broader research effort to discover new antipsychotic agents. [] These compounds, with their shared characteristics and potential advantages over conventional antipsychotics, underscore the ongoing search for safer and more effective treatments for schizophrenia and related disorders.

7-Chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c)

    Compound Description: Identified as "compound 9c" in its respective study, this quinoline-benzimidazole hybrid molecule incorporates a triazole-methyl-phenoxy linker. [] This compound exhibited antiproliferative activity against various cancer cell lines, including those derived from leukemia, lymphoma, and carcinoma, with varying potencies (IC50 values ranging from 0.2 to >100 µM). []

    Relevance: This compound shares structural similarities with 4-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}quinoline, particularly the presence of a quinoline moiety. [] While the core structures differ, the shared quinoline group highlights its potential as a pharmacophore for biological activity. Examining how variations in the core structure, linkers, and substituents influence activity can provide valuable insights into structure-activity relationships.

8-{4-[3-(5-Fluoro-1H-indol-3-yl)propyl]piperazin-1-yl}-4H-benzo[1,4]oxazin-(R)-2-methyl-3-one (45c, SLV314)

    Compound Description: Designated as "compound 45c" or "SLV314," this molecule emerged as a potent dopamine D2 receptor antagonist and serotonin reuptake inhibitor. [] It exhibits promising in vivo pharmacological activity in preclinical models of schizophrenia, effectively antagonizing apomorphine-induced climbing and potentiating 5-HTP-induced behavior in mice. [] Notably, SLV314 demonstrates favorable pharmacokinetic properties, including a high CNS-plasma ratio, making it suitable for clinical development. [] Molecular modeling studies suggest that its bifunctional activity stems from its ability to adopt different conformations that interact with both dopamine D2 receptors and serotonin transporters. []

    Relevance: Although structurally distinct from 4-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}quinoline, SLV314's profile highlights the importance of exploring diverse chemical scaffolds for developing novel antipsychotics. [] Its success in preclinical models underscores the potential of multi-target approaches, particularly targeting both dopamine and serotonin systems, for treating schizophrenia and related disorders.

Properties

Product Name

4-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}quinoline

IUPAC Name

4-[4-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperazin-1-yl]quinoline

Molecular Formula

C21H27N5

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C21H27N5/c1-3-10-26-17(2)18(15-23-26)16-24-11-13-25(14-12-24)21-8-9-22-20-7-5-4-6-19(20)21/h4-9,15H,3,10-14,16H2,1-2H3

InChI Key

OATZISASXMSRHG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C=N1)CN2CCN(CC2)C3=CC=NC4=CC=CC=C43)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.